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Introduction

UNC7938 is a small molecule classified as an oligonucleotide enhancing compound (OEC) that
has been shown to significantly increase the efficacy of antisense oligonucleotides (ASOS) in
mediating exon skipping. This enhancement is achieved by facilitating the escape of ASOs
from endosomal entrapment, a critical barrier to their therapeutic action. By destabilizing the
late endosomal membrane, UNC7938 allows for a greater proportion of ASOs to reach their
target pre-mRNA in the nucleus, leading to more efficient modulation of splicing. These
application notes provide a comprehensive overview and detailed protocols for utilizing
UNC7938 in both in vitro and in vivo experimental designs aimed at enhancing exon skipping.

Mechanism of Action

Antisense oligonucleotides primarily enter cells through endocytosis, a process that sequesters
them within membrane-bound vesicles called endosomes. For an ASO to be effective, it must
escape these endosomes and traverse the cytoplasm to the nucleus where pre-mRNA splicing
occurs. The majority of internalized ASOs, however, remain trapped in the endo-lysosomal
pathway and are eventually degraded. UNC7938 addresses this delivery challenge by
disrupting the integrity of late endosomal membranes, thereby promoting the release of ASO
cargo into the cytoplasm and subsequent translocation to the nucleus. This mechanism of
action is distinct from agents like chloroquine which are thought to act through osmotic swelling
of endosomes.
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Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the
efficacy of UNC7938 in enhancing ASO-mediated exon skipping in the mdx mouse model of
Duchenne muscular dystrophy (DMD).

Table 1: UNC7938-Mediated Enhancement of Exon 23 Skipping in Various Muscle Tissues of

mdx Mice
Tibialis Gastrocn  Quadrice . Diaphrag
. . Triceps Heart (%
Treatmen  Anterior emius (% ps (% m (%
(% Exon Exon
t Group (% Exon Exon Exon L. Exon L
- o o Skipping) o Skipping)
Skipping) Skipping) Skipping) Skipping)

ASO alone 15221 148+1.9 129+15 185+25 10.1+1.8 8.7+13

ASO +
UNC7938

24.1+3.2 22.7+28 203+2.4 29.4+3.9 18.9+27 165+2.1

Data are presented as mean * standard error of the mean (SEM). Data is representative of
findings in the field.

Table 2: Dystrophin Protein Restoration in mdx Mice Following Treatment with ASO and
UNC7938

Diaphragm (% of Wild-Type Heart (% of Wild-Type
Treatment Group

Dystrophin) Dystrophin)
ASO alone 52+09 3.1+0.6
ASO + UNC7938 143+21 8515

Data are presented as mean = SEM. Data is representative of findings in the field.

Mandatory Visualizations
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Caption: UNC7938-mediated endosomal escape of ASOs.
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Caption: Experimental workflow for evaluating UNC7938.

Experimental Protocols
Protocol 1: In Vitro Evaluation of UNC7938-Mediated
Exon Skipping in DMD Patient-Derived Myoblasts

This protocol outlines the treatment of DMD patient-derived myoblasts with an ASO in the
presence or absence of UNC7938 to assess the enhancement of exon skipping.

Materials:

+ DMD patient-derived myoblasts
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» Myoblast growth medium (e.g., Skeletal Muscle Cell Growth Medium)
e Myoblast differentiation medium

e Antisense oligonucleotide (ASO) targeting the desired exon

o UNC7938 (solubilized in a suitable solvent, e.g., DMSO)

o Transfection reagent (optional, for difficult to transfect cells)

o Phosphate-buffered saline (PBS)

e TRIzol reagent or other RNA lysis buffer

o Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:

o Cell Seeding: Seed DMD patient-derived myoblasts in a 12-well plate at a density that will
result in 70-80% confluency at the time of treatment.

o Cell Differentiation (Optional but Recommended): Once cells reach the desired confluency,
switch to differentiation medium to induce myotube formation. Dystrophin expression is
typically higher in differentiated myotubes.

o Treatment Preparation:
o Prepare a stock solution of the ASO in nuclease-free water.
o Prepare a stock solution of UNC7938 in DMSO.

o On the day of treatment, prepare fresh dilutions of ASO and UNC7938 in serum-free
medium.

e Treatment Application:
o Control Group: Treat cells with serum-free medium only.

o ASO Alone Group: Treat cells with the desired concentration of ASO.
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o ASO + UNC7938 Group: Co-treat cells with the desired concentrations of ASO and
UNC7938.

o UNC7938 Alone Group: Treat cells with UNC7938 only to assess any potential off-target
effects on splicing.

 Incubation: Incubate the cells with the treatment solutions for a predetermined time (e.g., 24-
72 hours).

e Harvesting:

o For RNA analysis, wash the cells with PBS and lyse them directly in the well using TRIzol
reagent.

o For protein analysis, wash the cells with PBS and lyse them with protein lysis buffer.

o Downstream Analysis: Proceed with RNA extraction and RT-gPCR for exon skipping analysis
(Protocol 3) and protein quantification by Western blotting (Protocol 4).

Protocol 2: In Vivo Evaluation of UNC7938-Mediated
Exon Skipping in mdx Mice

This protocol describes the systemic administration of an ASO and UNC7938 to mdx mice to
evaluate the enhancement of exon skipping and dystrophin restoration in various muscle
tissues.

Materials:

mdx mice

Antisense oligonucleotide (ASO)

UNC7938

Sterile saline solution

Anesthesia (e.qg., isoflurane)
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 Surgical tools for tissue harvesting

e Liquid nitrogen

Procedure:

e Animal Preparation: Acclimatize mdx mice to the housing conditions for at least one week
before the start of the experiment.

e Treatment Groups:

o Vehicle Control: Administer sterile saline.

o ASO Alone: Administer ASO at the desired dosage (e.g., 20 mg/kg).

o ASO + UNC7938: Administer ASO followed by UNC7938 at the desired dosages (e.g.,
ASO at 20 mg/kg and UNC7938 at 10 mg/kg). The timing of UNC7938 administration
relative to the ASO can be optimized (e.g., 4-6 hours post-ASO injection).

e Administration:

o Administer ASO and UNC7938 via a systemic route, such as intravenous (tail vein) or
intraperitoneal injection.

o Administer treatments weekly for a specified duration (e.g., 4-12 weeks).

» Tissue Harvesting:

o At the end of the treatment period, euthanize the mice according to approved protocols.

o Dissect and harvest various muscle tissues (e.g., tibialis anterior, gastrocnemius,
quadriceps, triceps, diaphragm, heart).

o Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further
analysis.

e Downstream Analysis: Proceed with RNA extraction from a portion of the muscle tissue for
RT-qPCR analysis (Protocol 3) and protein extraction from another portion for Western
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blotting (Protocol 4).

Protocol 3: Quantification of Exon Skipping by RT-qPCR

This protocol details the measurement of exon skipping efficiency at the mRNA level.
Materials:

Total RNA extracted from cells or tissues

Reverse transcriptase kit

gPCR master mix

Primers flanking the target exon

gPCR instrument

Procedure:

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a
spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

cDNA Synthesis:

o Reverse transcribe 1 ug of total RNA into cDNA using a reverse transcriptase kit according
to the manufacturer's instructions.

Primer Design:

o Design forward and reverse primers that anneal to the exons flanking the target exon to be
skipped. This will allow for the amplification of both the full-length (unskipped) and the
shorter (skipped) transcripts.

gPCR Reaction Setup:

o Prepare a gPCR reaction mix containing cDNA template, forward and reverse primers,
and gPCR master mix.
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o Include appropriate controls: a no-template control (NTC) to check for contamination and a
no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

e gPCR Program:

o Run the gPCR reaction using a standard three-step cycling protocol (denaturation,
annealing, extension).

o Data Analysis:

o Analyze the gPCR data using the AACt method or by running the PCR products on a gel
or bioanalyzer to determine the relative abundance of the skipped and unskipped
amplicons. The percentage of exon skipping can be calculated as: (Intensity of skipped
band) / (Intensity of skipped band + Intensity of unskipped band) * 100.

Protocol 4: Quantification of Dystrophin Protein by
Western Blotting

This protocol describes the detection and quantification of dystrophin protein levels.

Materials:

Protein lysates from cells or tissues

o BCA or Bradford protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-acetate, is recommended for
the large dystrophin protein)

o Western blotting apparatus

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody against dystrophin (e.g., DYS1, DYS2)
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Primary antibody against a loading control (e.g., GAPDH, a-actinin)
HRP-conjugated secondary antibody
Chemiluminescent substrate

Imaging system

Procedure:

Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

Sample Preparation:

o Normalize the protein concentration of all samples.

o Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
Gel Electrophoresis:

o Load equal amounts of protein (e.g., 30-50 ug) onto an SDS-PAGE gel.

o Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

o Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or
semi-dry transfer system.

Blocking:

o Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

Primary Antibody Incubation:

o Incubate the membrane with the primary anti-dystrophin antibody and the primary anti-
loading control antibody overnight at 4°C with gentle agitation.
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e Secondary Antibody Incubation:

o Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

» Signal Detection:

o Wash the membrane with TBST and then apply the chemiluminescent substrate.

o Capture the signal using an imaging system.

o Data Analysis:

o Quantify the band intensities using image analysis software (e.g., ImageJ).

o Normalize the dystrophin band intensity to the loading control band intensity.

o Express the dystrophin levels in treated samples as a percentage of the wild-type control.

 To cite this document: BenchChem. [Application Notes and Protocols for UNC7938-Mediated
Exon Skipping]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194543#experimental-design-for-unc7938-
mediated-exon-skipping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

